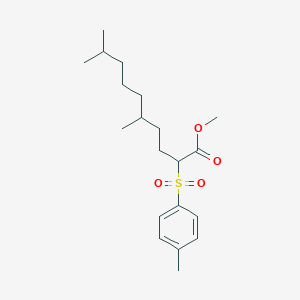![molecular formula C13H18O3 B14315831 Methyl 4-[(5-methylidenehept-6-EN-1-YL)oxy]but-2-ynoate CAS No. 106111-48-2](/img/structure/B14315831.png)
Methyl 4-[(5-methylidenehept-6-EN-1-YL)oxy]but-2-ynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(5-methylidenehept-6-en-1-yl)oxy]but-2-ynoate is an organic compound with a complex structure that includes both alkyne and alkene functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(5-methylidenehept-6-en-1-yl)oxy]but-2-ynoate typically involves the reaction of an alkyne with an alkene under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the alkyne and alkene are combined in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification processes such as distillation or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Methyl 4-[(5-methylidenehept-6-en-1-yl)oxy]but-2-ynoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes.
Substitution: Nucleophilic substitution reactions can occur at the alkyne or alkene positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are often used.
Major Products Formed
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 4-[(5-methylidenehept-6-en-1-yl)oxy]but-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
作用機序
The mechanism of action of Methyl 4-[(5-methylidenehept-6-en-1-yl)oxy]but-2-ynoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
類似化合物との比較
Similar Compounds
- Methyl 4-[(5-methylhept-6-en-1-yl)oxy]but-2-ynoate
- Ethyl 4-[(5-methylidenehept-6-en-1-yl)oxy]but-2-ynoate
- Propyl 4-[(5-methylidenehept-6-en-1-yl)oxy]but-2-ynoate
Uniqueness
Methyl 4-[(5-methylidenehept-6-en-1-yl)oxy]but-2-ynoate is unique due to its specific structural features, including the presence of both alkyne and alkene groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
特性
CAS番号 |
106111-48-2 |
|---|---|
分子式 |
C13H18O3 |
分子量 |
222.28 g/mol |
IUPAC名 |
methyl 4-(5-methylidenehept-6-enoxy)but-2-ynoate |
InChI |
InChI=1S/C13H18O3/c1-4-12(2)8-5-6-10-16-11-7-9-13(14)15-3/h4H,1-2,5-6,8,10-11H2,3H3 |
InChIキー |
PJPADEOLUGAGKP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C#CCOCCCCC(=C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




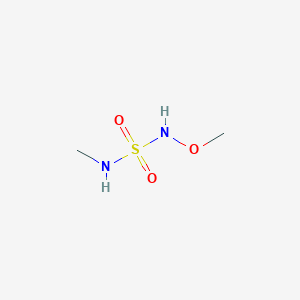
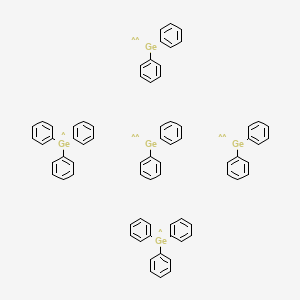
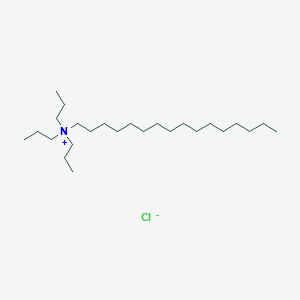
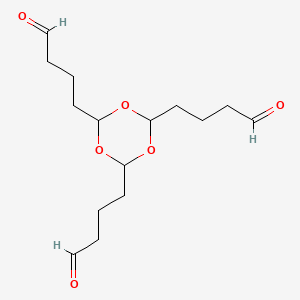


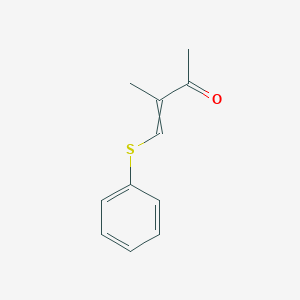
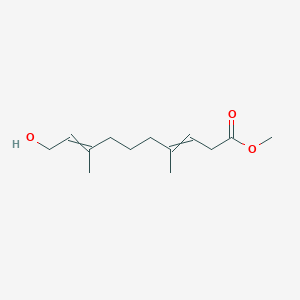
![Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane](/img/structure/B14315807.png)
